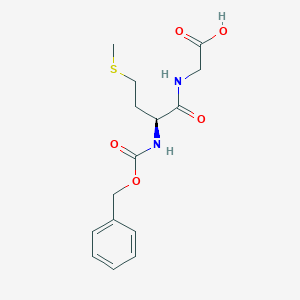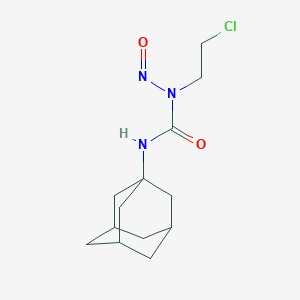
3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea, also known as ACNU, is a chemical compound that belongs to the nitrosourea family. It is a potent anticancer drug that has been used in the treatment of various types of cancer, including brain tumors, lung cancer, and lymphoma. ACNU is a synthetic compound that was first synthesized in the 1970s. Since then, it has been extensively studied for its anticancer properties.
Mécanisme D'action
The mechanism of action of 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea involves the formation of DNA adducts, which are covalent bonds between 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea and DNA. These adducts interfere with DNA replication and transcription, leading to the inhibition of cancer cell growth. 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Effets Biochimiques Et Physiologiques
3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea has been shown to have both biochemical and physiological effects. Biochemically, 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea inhibits the activity of DNA polymerase, which is essential for DNA replication. Physiologically, 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea can cause nausea, vomiting, and bone marrow suppression. However, these side effects are generally manageable and do not outweigh the benefits of using 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea has several advantages and limitations when used in lab experiments. One advantage is that it is a potent anticancer drug that has been extensively studied for its anticancer properties. Another advantage is that it can be used in combination with other anticancer drugs to enhance their efficacy. However, 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea has several limitations, including its complex synthesis process and potential side effects.
Orientations Futures
There are several future directions for the research and development of 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea. One direction is to investigate the use of 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea in combination with other anticancer drugs to enhance their efficacy. Another direction is to develop new synthetic methods for the production of 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea that are more efficient and cost-effective. Additionally, further studies are needed to investigate the potential side effects of 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea and to develop strategies to minimize them. Finally, more research is needed to explore the potential use of 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea in the treatment of other types of cancer.
Méthodes De Synthèse
The synthesis of 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea involves the reaction of adamantane with chloroacetyl chloride to produce 1-(2-chloroethyl) adamantane. This intermediate is then reacted with sodium nitrite in the presence of hydrochloric acid to produce 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea. The synthesis of 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea is a complex process that requires specialized equipment and skilled personnel.
Applications De Recherche Scientifique
3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea has been extensively studied for its anticancer properties. It has been shown to be effective in the treatment of various types of cancer, including brain tumors, lung cancer, and lymphoma. 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea works by inhibiting the growth of cancer cells and inducing apoptosis, or programmed cell death. It has also been shown to have a synergistic effect when used in combination with other anticancer drugs.
Propriétés
Numéro CAS |
14039-10-2 |
|---|---|
Nom du produit |
3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea |
Formule moléculaire |
C13H20ClN3O2 |
Poids moléculaire |
285.77 g/mol |
Nom IUPAC |
3-(1-adamantyl)-1-(2-chloroethyl)-1-nitrosourea |
InChI |
InChI=1S/C13H20ClN3O2/c14-1-2-17(16-19)12(18)15-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,1-8H2,(H,15,18) |
Clé InChI |
OWGOPGLJEHFHQR-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)N(CCCl)N=O |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)NC(=O)N(CCCl)N=O |
Autres numéros CAS |
14039-10-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



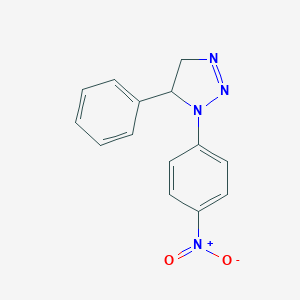
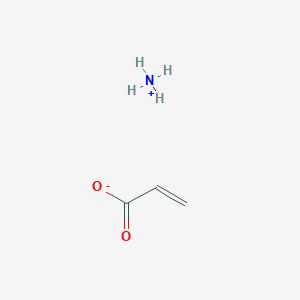
![Methyl (2S)-2-(phenylmethoxycarbonylamino)-3-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoate](/img/structure/B80205.png)
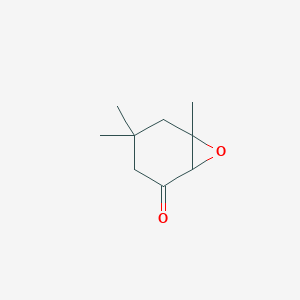
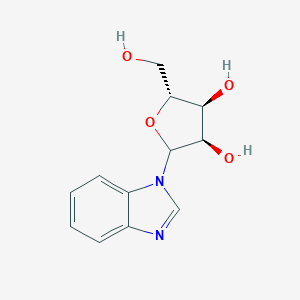
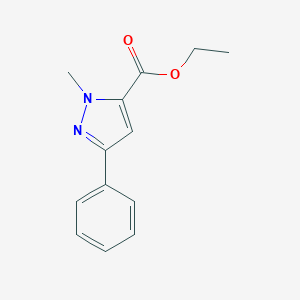
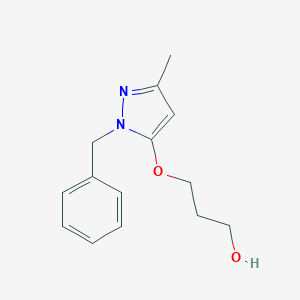
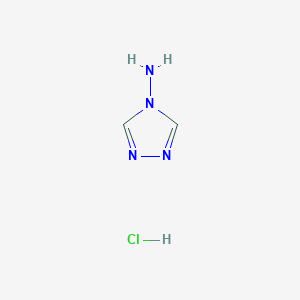
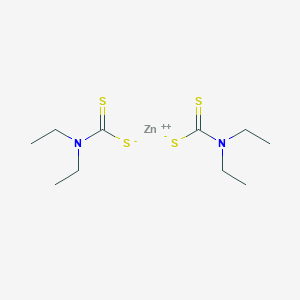
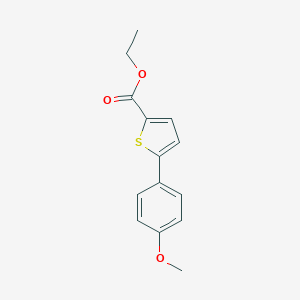
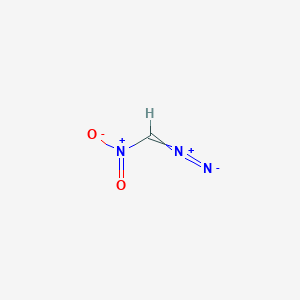
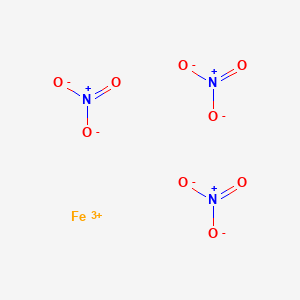
![Benzene, [(3-methyl-2-butenyl)oxy]-](/img/structure/B80230.png)
